2-Formyl-6-(3-trifluoromethylphenyl)phenol
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Overview
Description
2-Formyl-6-(3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol . This compound is known for its unique structure, which includes a formyl group and a trifluoromethylphenyl group attached to a phenol ring. It has diverse applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(3-trifluoromethylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
Oxidation: The major product is 2-carboxy-6-(3-trifluoromethylphenyl)phenol.
Reduction: The major product is 2-(hydroxymethyl)-6-(3-trifluoromethylphenyl)phenol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
2-Formyl-6-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenol group can undergo hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Formyl-6-(3-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:
2-Formylphenol: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.
6-(3-Trifluoromethylphenyl)phenol: Lacks the formyl group, affecting its reactivity and applications.
The presence of both the formyl and trifluoromethylphenyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLVUYXBCNKSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450577 |
Source
|
Record name | AGN-PC-0NDU8T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343603-86-1 |
Source
|
Record name | AGN-PC-0NDU8T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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